molecular formula C15H18N2O2S B4839883 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B4839883
M. Wt: 290.4 g/mol
InChI Key: LRDZPYMDXXODII-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of amides It features a phenoxy group substituted with two methyl groups, a thiazole ring, and a propanamide moiety

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-9-5-6-13(7-10(9)2)19-12(4)14(18)17-15-16-8-11(3)20-15/h5-8,12H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDZPYMDXXODII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NC=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of 3,4-dimethylphenoxypropanoic acid: The 3,4-dimethylphenol is reacted with 3-chloropropanoic acid in the presence of a base like sodium hydroxide to form the ester, which is then hydrolyzed to yield the acid.

    Formation of the amide: The 3,4-dimethylphenoxypropanoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is reacted with 5-methyl-1,3-thiazol-2-amine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The phenoxy and thiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

    Oxidation: Products may include 3,4-dimethylphenoxypropanoic acid derivatives with hydroxyl or carboxyl groups.

    Reduction: The primary product would be 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used in studies investigating the biological activity of thiazole-containing molecules.

    Materials Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the phenoxy group can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)propanamide: Lacks the methyl group on the thiazole ring.

    2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-oxazol-2-yl)propanamide: Contains an oxazole ring instead of a thiazole ring.

    2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)butanamide: Has a butanamide moiety instead of a propanamide.

Uniqueness

2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylphenoxy and thiazole moieties can result in unique interactions with biological targets, potentially leading to novel therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 2
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2-(3,4-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

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